



# Application Notes and Protocols for C14-4 LNPmediated CRISPR/Cas9 Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The clustered regularly interspaced short palindromic repeats (CRISPR)/Cas9 system has emerged as a revolutionary tool for gene editing, offering unprecedented precision in modifying the genome. However, the safe and efficient delivery of CRISPR/Cas9 components into target cells remains a significant challenge for its therapeutic application. Lipid nanoparticles (LNPs) have gained prominence as a non-viral vector for nucleic acid delivery, owing to their biocompatibility, scalability, and transient expression profiles.[1][2] This document provides detailed application notes and protocols for the use of LNPs formulated with the novel ionizable lipid **C14-4** for the delivery of CRISPR/Cas9 systems.

The **C14-4** ionizable lipid has been identified as a component of LNPs for efficient mRNA delivery.[3] These application notes will guide researchers in the formulation of **C14-4** LNPs encapsulating CRISPR/Cas9 payloads (e.g., Cas9 mRNA and single guide RNA), their application in both in vitro and in vivo settings, and the subsequent analysis of gene editing efficiency.

### **Data Presentation**

Table 1: Physicochemical Properties of C14-4 LNPs for CRISPR/Cas9 Delivery (Representative Data)



| Parameter                    | Value                                            | Method of Measurement          |
|------------------------------|--------------------------------------------------|--------------------------------|
| Mean Particle Size (nm)      | 80 - 120                                         | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI)   | < 0.2                                            | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency (%) | > 90%                                            | RiboGreen Assay                |
| Zeta Potential (mV)          | Neutral to slightly negative at physiological pH | Laser Doppler Velocimetry      |

Table 2: In Vitro Gene Editing Efficiency of C14-4 LNP-CRISPR/Cas9 in HEK293T Cells (Representative Data)

| Target Gene | C14-4 LNP Dose<br>(ng/μL) | Indel Frequency<br>(%) | Method of Quantification         |
|-------------|---------------------------|------------------------|----------------------------------|
| GFP         | 50                        | 65 ± 5                 | TIDE Analysis                    |
| AAVS1       | 50                        | 58 ± 7                 | T7 Endonuclease I<br>Assay       |
| HPRT        | 100                       | 72 ± 6                 | Next-Generation Sequencing (NGS) |

Table 3: In Vivo Gene Editing Efficiency of C14-4 LNP-CRISPR/Cas9 in a Mouse Model (Representative Data)

| Target Organ | Target Gene | Dose (mg/kg) | Indel<br>Frequency (%) | Method of<br>Quantification            |
|--------------|-------------|--------------|------------------------|----------------------------------------|
| Liver        | Ttr         | 1.0          | 60 ± 10                | Next-Generation<br>Sequencing<br>(NGS) |
| Spleen       | Cd45        | 1.0          | 45 ± 8                 | Next-Generation<br>Sequencing<br>(NGS) |



## **Experimental Protocols**

# Protocol 1: Formulation of C14-4 LNPs for CRISPR/Cas9 Delivery

This protocol describes the formulation of **C14-4** LNPs encapsulating Cas9 mRNA and a single guide RNA (sgRNA) using a microfluidic mixing method.

#### Materials:

- C14-4 ionizable lipid (synthesized as described in the literature[3])
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
   (DMG-PEG 2000)
- Cas9 mRNA
- sgRNA
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr®)

#### Procedure:

- Prepare Lipid Stock Solution:
  - Dissolve C14-4, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 35:16:46.5:2.5.[3]
  - The final lipid concentration in the ethanol phase should be between 10-20 mM.



#### Prepare Nucleic Acid Solution:

 Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired concentration. The N/P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate in the nucleic acids) is a critical parameter to optimize, with a typical starting point being between 3 and 6.

#### Microfluidic Mixing:

- Set the flow rate ratio of the aqueous to organic phase on the microfluidic device (e.g., 3:1).
- Inject the lipid stock solution into the organic phase inlet and the nucleic acid solution into the aqueous phase inlet.
- Collect the resulting LNP suspension from the outlet.

#### · Dialysis and Concentration:

- Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours to remove ethanol and raise the pH.
- Concentrate the LNPs using a centrifugal filter device if necessary.

#### Characterization:

- Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
- Determine the encapsulation efficiency using a RiboGreen assay.
- Store the formulated LNPs at 4°C.

## Protocol 2: In Vitro Delivery of C14-4 LNP-CRISPR/Cas9

This protocol details the procedure for transfecting mammalian cells with **C14-4** LNPs to achieve gene editing.

#### Materials:

HEK293T cells (or other cell line of interest)



- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- C14-4 LNP-CRISPR/Cas9 formulation
- 96-well cell culture plates
- Genomic DNA extraction kit

#### Procedure:

- Cell Seeding:
  - $\circ~$  Seed HEK293T cells in a 96-well plate at a density of 10,000 cells per well in 100  $\mu L$  of complete medium.
  - Incubate at 37°C and 5% CO2 for 24 hours.
- LNP Transfection:
  - Dilute the C14-4 LNP-CRISPR/Cas9 formulation in serum-free medium to the desired final concentration (e.g., 50-200 ng of nucleic acid per well).
  - Remove the medium from the cells and add 100 μL of the LNP dilution to each well.
  - Incubate for 4-6 hours at 37°C.
  - $\circ~$  Add 100  $\mu L$  of complete medium containing 20% FBS to each well without removing the transfection medium.
- Post-Transfection:
  - Incubate the cells for 48-72 hours to allow for gene editing to occur.
- Genomic DNA Extraction:
  - Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.



# Protocol 3: In Vivo Delivery of C14-4 LNP-CRISPR/Cas9 in Mice

This protocol outlines the systemic administration of **C14-4** LNPs for in vivo gene editing in a mouse model.

#### Materials:

- C57BL/6 mice (or other appropriate strain)
- C14-4 LNP-CRISPR/Cas9 formulation
- Sterile PBS
- Insulin syringes

#### Procedure:

- Preparation of Dosing Solution:
  - Dilute the C14-4 LNP-CRISPR/Cas9 formulation in sterile PBS to the desired final concentration for the target dose (e.g., 1.0 mg/kg).
- Administration:
  - Administer the dosing solution to the mice via a single intravenous (tail vein) injection. The injection volume should be approximately 100-200 μL.
- Monitoring and Tissue Harvest:
  - Monitor the mice for any adverse effects.
  - After a predetermined time point (e.g., 7-14 days), euthanize the mice and harvest the target organs (e.g., liver, spleen).
- Genomic DNA Extraction:
  - Extract genomic DNA from the harvested tissues using a suitable kit.



## **Protocol 4: Quantification of Gene Editing Efficiency**

This protocol provides an overview of common methods to quantify the frequency of insertions and deletions (indels) at the target genomic locus.

- 1. T7 Endonuclease I (T7E1) Assay:
- Principle: This assay detects heteroduplex DNA formed between wild-type and mutated DNA strands. T7E1 cleaves these mismatched duplexes.
- Procedure:
  - Amplify the target genomic region by PCR using genomic DNA from the treated and control cells.
  - Denature and re-anneal the PCR products to form heteroduplexes.
  - Treat the re-annealed PCR products with T7 Endonuclease I.
  - Analyze the cleavage products by gel electrophoresis.
  - Quantify the band intensities to estimate the indel frequency.[4]
- 2. Tracking of Indels by Decomposition (TIDE) Analysis:
- Principle: TIDE is a web-based tool that analyzes Sanger sequencing data to quantify the spectrum and frequency of indels.
- Procedure:
  - Amplify the target genomic region by PCR from treated and control samples.
  - Sequence the PCR products using the Sanger method.
  - Upload the sequencing files (.ab1) to the TIDE web tool for analysis.[5]
- 3. Next-Generation Sequencing (NGS):



- Principle: NGS provides the most comprehensive and quantitative analysis of gene editing outcomes by deep sequencing the target locus.
- Procedure:
  - Amplify the target genomic region with primers containing adapters for NGS.
  - Perform deep sequencing of the amplicons.
  - Analyze the sequencing data using bioinformatics tools to identify and quantify different types of indels.[1]

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Experimental workflow for C14-4 LNP-mediated CRISPR/Cas9 gene editing.





Click to download full resolution via product page



Caption: Generalized cellular uptake and mechanism of action for LNP-delivered CRISPR/Cas9.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. static1.squarespace.com [static1.squarespace.com]
- 2. youtube.com [youtube.com]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. neb.com [neb.com]
- 5. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols for C14-4 LNP-mediated CRISPR/Cas9 Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855823#c14-4-Inp-for-crispr-cas9-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com